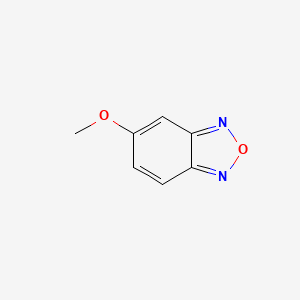

5-Methoxybenzofurazan

描述

Structure

3D Structure

属性

IUPAC Name |

5-methoxy-2,1,3-benzoxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c1-10-5-2-3-6-7(4-5)9-11-8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQKJLIJNBRMZJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NON=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196053 | |

| Record name | 5-Methoxybenzofurazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4413-48-3 | |

| Record name | 5-Methoxybenzofurazan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004413483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzofurazan, 5-methoxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231418 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methoxybenzofurazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methoxybenzofurazan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHOXYBENZOFURAZAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60WNU362UO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 5 Methoxybenzofurazan and Its Derivatives

Classical Synthetic Routes to the Benzofurazan (B1196253) Core

The foundational benzofurazan ring system is typically constructed through intramolecular cyclization of suitably substituted ortho-nitroanilines or related precursors. These methods have been established for decades and remain reliable for accessing the core structure.

Synthesis via 2-azido-4-methoxy-1-nitrobenzene

A classical approach to the benzofurazan core involves the thermal decomposition of an ortho-azidonitrobenzene. In the case of 5-methoxybenzofurazan, the key intermediate is 2-azido-4-methoxy-1-nitrobenzene. This azide (B81097) is typically generated in situ from its corresponding aniline (B41778) precursor, 4-methoxy-2-nitroaniline (B140478).

The synthesis of 4-methoxy-2-nitroaniline can be achieved through a multi-step process starting from 4-methoxyaniline. google.com This process involves an initial acetylation to protect the amine group, followed by nitration and subsequent hydrolysis to yield the desired 4-methoxy-2-nitroaniline. The diazotization of 4-methoxy-2-nitroaniline in the presence of a source of azide, such as sodium azide, generates the unstable 2-azido-4-methoxy-1-nitrobenzene. Gentle heating of this intermediate leads to the extrusion of a molecule of nitrogen gas and subsequent cyclization to form this compound.

Reaction Scheme:

Preparation of 5(6)-methoxybenzofurazan oxide

An alternative and widely used method for the synthesis of the benzofurazan ring system is the oxidative cyclization of ortho-nitroanilines. This approach leads to the formation of benzofurazan oxides, also known as benzofuroxans. For the methoxy-substituted derivative, the starting material is 4-methoxy-2-nitroaniline.

The reaction is typically carried out using an oxidizing agent such as sodium hypochlorite (B82951) (NaOCl). researchgate.net The mechanism involves the oxidation of the amino group of 4-methoxy-2-nitroaniline, followed by an intramolecular cyclization with the nitro group to form the benzofurazan oxide ring. Due to the nature of the starting material, a mixture of two regioisomers, this compound oxide and 6-methoxybenzofurazan oxide, is often obtained. The position of the N-oxide can influence the subsequent reactivity of the molecule.

Reaction Data:

| Starting Material | Reagent | Product |

| 4-Methoxy-2-nitroaniline | Sodium Hypochlorite (NaOCl) | 5(6)-Methoxybenzofurazan oxide |

Advanced Synthetic Strategies for Functionalization

Modern synthetic methods offer sophisticated tools for the selective functionalization of the pre-formed this compound core. These strategies are crucial for introducing diverse functional groups and building more complex molecular architectures.

Regioselective Substitution Reactions

The benzofurazan ring is an electron-deficient system, which influences the regioselectivity of electrophilic substitution reactions. The methoxy (B1213986) group at the 5-position is an electron-donating group, which can direct incoming electrophiles.

Regioselective Halogenation: The introduction of halogen atoms onto the benzofurazan ring can be a key step for further derivatization, for instance, through cross-coupling reactions. The use of N-halosuccinimides (NBS, NCS, NIS) provides a source of electrophilic halogens. organic-chemistry.org The regioselectivity of the halogenation will be influenced by the electronic nature of both the benzofurazan ring and the methoxy substituent. While specific studies on this compound are not extensively detailed, general principles suggest that halogenation would likely occur at positions activated by the methoxy group and not strongly deactivated by the furoxan ring. Palladium-catalyzed C-H activation has also emerged as a powerful tool for the regioselective halogenation of various heterocyclic compounds. researchgate.netnih.gov

Catalytic Approaches in Benzofurazan Synthesis

Catalytic methods, particularly those employing transition metals, have revolutionized the synthesis of complex organic molecules, and these can be applied to the functionalization of benzofurazans.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.govnih.govlibretexts.orgsigmaaldrich.com To apply these methods to this compound, a handle such as a halogen atom is typically required on the benzofurazan ring. Following regioselective halogenation, these cross-coupling reactions can be used to introduce a wide variety of substituents, including aryl, alkyl, and alkynyl groups.

The use of polymer-supported reagents and scavengers offers significant advantages in organic synthesis, including simplified purification, the ability to use excess reagents to drive reactions to completion, and the potential for automation. nih.govhilarispublisher.comnih.gov

In the context of benzofurazan synthesis and functionalization, polymer-supported reagents can be employed in several ways:

Polymer-Supported Oxidizing Agents: For the synthesis of 5(6)-methoxybenzofurazan oxide, a polymer-supported oxidizing agent could be used as an alternative to sodium hypochlorite, facilitating easier product isolation.

Polymer-Supported Catalysts: Palladium catalysts can be immobilized on a polymer support. mdpi.comnih.govmdpi.com This allows for the easy removal of the catalyst from the reaction mixture after a cross-coupling reaction, which is particularly important for pharmaceutical applications where metal contamination must be minimized. These supported catalysts can often be recycled and reused.

Polymer-Supported Scavengers: After a reaction, unreacted reagents or by-products can be removed from the reaction mixture by adding a polymer-supported scavenger that selectively binds to these impurities. This simplifies the purification process, often avoiding the need for chromatography.

The application of these advanced catalytic and polymer-supported methodologies provides efficient and clean routes for the synthesis and diversification of this compound and its derivatives.

Application of Phosphine (B1218219) Precursors in Coupling Reactions

The synthesis of complex aryl structures, including derivatives of this compound, frequently relies on palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. These reactions are fundamental for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The efficacy of these transformations is highly dependent on the ligand coordinated to the palladium center, with phosphine ligands being among the most versatile and widely used.

Phosphine ligands stabilize the palladium catalyst and modulate its reactivity and selectivity. Biaryl phosphine ligands, developed by the Buchwald group, have proven exceptionally effective in cross-coupling reactions involving sterically hindered or electronically challenging substrates. These ligands facilitate crucial steps in the catalytic cycle, such as oxidative addition and reductive elimination.

In practice, phosphine ligands can be sensitive to air and moisture, making them difficult to handle. To circumvent this, stable phosphine precursors are often employed. These precursors, such as phosphonium (B103445) salts or phosphine-borane complexes, are typically air-stable solids that can be conveniently weighed and handled. They generate the active phosphine ligand in situ under the reaction conditions, ensuring the catalytic system's efficiency and reproducibility. The use of well-defined palladium(0) precatalysts supported by ligands like divinyltetramethyldisiloxane (dvtms) also represents an advanced strategy to ensure catalytic activity in couplings. This approach is critical for synthesizing functionalized benzofurazans where aryl or heteroaryl groups are coupled to the core structure.

Synthesis of Key this compound Derivatives

Synthesis of this compound-1-oxide

This compound-1-oxide, also known as 5-methoxybenzofuroxan, belongs to a class of compounds that are pivotal intermediates in heterocyclic synthesis. The general synthesis of benzofurazan oxides typically involves the thermal or photochemical decomposition of an ortho-substituted nitrophenyl azide.

For the 5-methoxy derivative, a plausible synthetic route begins with 4-methoxy-2-nitroaniline. This starting material undergoes diazotization followed by treatment with sodium azide to form 2-azido-1-methoxy-3-nitrobenzene. Gentle heating of this azide intermediate in an inert solvent like benzene (B151609) or toluene (B28343) induces the elimination of molecular nitrogen and subsequent cyclization to yield this compound-1-oxide.

Table 1: Plausible Synthetic Route for this compound-1-oxide

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | 4-Methoxy-2-nitroaniline | 1. NaNO₂, HCl 2. NaN₃ | 2-Azido-1-methoxy-3-nitrobenzene |

This methodology provides a reliable pathway to the benzofuroxan (B160326) core structure, which can then be used for further derivatization.

Synthesis of 4-Chloro-5-methoxybenzofurazan

The synthesis of 4-Chloro-5-methoxybenzofurazan can be approached through electrophilic substitution on the this compound core or by constructing the ring from a pre-chlorinated precursor. A common strategy involves the chlorination of a precursor molecule. For instance, the synthesis could start from a compound like 4-amino-5-methoxybenzofurazan.

This amino derivative can be subjected to a Sandmeyer reaction. The process involves the diazotization of the amino group using sodium nitrite (B80452) and a strong acid (e.g., hydrochloric acid) at low temperatures to form a diazonium salt. Subsequent treatment of the diazonium salt with a copper(I) chloride solution replaces the diazonium group with a chlorine atom, yielding the target 4-chloro-5-methoxybenzofurazan. An alternative approach involves the direct chlorination of this compound using a chlorinating agent such as N-chlorosuccinimide (NCS), though this may lead to challenges in controlling the regioselectivity of the substitution.

Synthesis of 4-nitro-7-methoxybenzofurazan

The synthesis of 4-nitro-7-methoxybenzofurazan typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The most common and commercially available starting material for this class of compounds is 4-chloro-7-nitrobenzofurazan, often referred to as NBD-chloride. The benzofurazan ring, particularly when substituted with a nitro group, is highly electron-deficient, which activates the chlorine atom at the 4-position toward nucleophilic attack.

The reaction is carried out by treating NBD-chloride with sodium methoxide (B1231860) in a suitable solvent like methanol (B129727) or acetonitrile (B52724). The methoxide ion acts as the nucleophile, displacing the chloride ion to form the desired 4-nitro-7-methoxybenzofurazan. The reaction generally proceeds under mild conditions, often with heating, and may require the addition of a base to neutralize any acid formed.

Table 2: Synthesis of 4-nitro-7-methoxybenzofurazan

| Starting Material | Reagent | Solvent | Product |

|---|

This method is highly efficient and is the standard procedure for introducing alkoxy groups onto the 7-position of the 4-nitrobenzofurazan scaffold.

Derivatization for Specific Research Applications (e.g., Antihypertensive Agents)

While specific studies derivatizing this compound for antihypertensive applications are not widely documented, the principles of medicinal chemistry allow for rational design based on known pharmacophores. The benzofurazan scaffold can be modified to incorporate functional groups associated with antihypertensive activity. For example, research on other heterocyclic systems, such as phthalazines, has shown that incorporating moieties like substituted benzylamino and piperidino groups can lead to potent phosphodiesterase 5 (PDE5) inhibitory activity, which in turn produces a vasorelaxant effect.

A potential strategy would involve using a functionalized this compound derivative, such as 4-amino-5-methoxybenzofurazan, as a scaffold. This amino group could be further elaborated through coupling reactions to introduce side chains known to interact with biological targets involved in blood pressure regulation. The goal of such derivatization is to create molecules that can selectively bind to enzymes or receptors, modulating their function to achieve a therapeutic effect. The methoxy group on the benzofurazan ring can also influence the molecule's pharmacokinetic properties, such as its lipophilicity and metabolic stability.

Purification and Isolation Techniques in Benzofurazan Synthesis

The purification and isolation of this compound and its derivatives are critical steps to ensure the chemical purity of the final compounds for subsequent analysis and application. Standard laboratory techniques are employed, tailored to the specific properties of the synthesized molecule.

Following the completion of a reaction, the typical workup procedure begins with quenching the reaction mixture, often with water or an acidic solution. The product is then extracted from the aqueous phase into an immiscible organic solvent such as ethyl acetate, dichloromethane, or chloroform. The combined organic layers are washed with brine to remove residual water and then dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate.

After filtration and removal of the solvent under reduced pressure, the crude product is obtained. Further purification is almost always necessary and is commonly achieved through one or more of the following methods:

Column Chromatography: This is the most widely used technique for purifying benzofurazan derivatives. The crude material is loaded onto a silica (B1680970) gel column, and a solvent system (eluent), typically a mixture of a nonpolar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate), is passed through the column. The components of the mixture separate based on their differential adsorption to the silica gel, allowing for the isolation of the pure compound.

Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent pair can be a highly effective method for purification. The crude solid is dissolved in a minimum amount of hot solvent, and upon cooling, the desired compound crystallizes out, leaving impurities behind in the solution.

Thin-Layer Chromatography (TLC): While primarily an analytical technique, preparative TLC can be used to purify small quantities of material. It is also used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography.

The choice of purification method depends on the physical state of the compound (solid or liquid), its stability, and the nature of the impurities present.

Computational and Theoretical Studies of 5 Methoxybenzofurazan

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for predicting and interpreting the properties of molecules like 5-Methoxybenzofurazan. These theoretical approaches offer insights into the electronic behavior and spectroscopic characteristics of the compound.

Molecular Orbital Analysis

Molecular orbital (MO) theory is fundamental to understanding the electronic structure and reactivity of this compound. Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides key information about the molecule's reactivity. The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO signifies the region most likely to accept an electron, highlighting its vulnerability to nucleophilic attack.

Electron Density Distribution and its Implications for Reactivity

The distribution of electron density within the this compound molecule is a key determinant of its chemical behavior. Molecular electrostatic potential (MEP) maps are a valuable tool for visualizing this distribution. In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the oxygen atom of the methoxy (B1213986) group and the nitrogen atoms of the furazan (B8792606) ring are expected to be regions of high electron density, making them potential sites for interaction with electrophiles. The aromatic ring, influenced by the electron-donating methoxy group, would also exhibit regions of negative potential. Conversely, the hydrogen atoms and certain areas of the carbon framework would show a more positive potential. This understanding of the electron density distribution allows for predictions of how the molecule will interact with other reagents and helps to explain its reactivity patterns in various chemical reactions.

Spectroscopic Parameter Prediction

Computational methods are frequently employed to predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman spectra). These theoretical predictions can aid in the interpretation of experimental spectra and the structural elucidation of the compound.

By employing methods like Density Functional Theory (DFT), researchers can calculate the theoretical NMR spectrum of this compound. These calculations provide predicted chemical shifts for the various proton and carbon atoms in the molecule. Comparing these predicted spectra with experimentally obtained data can confirm the molecular structure and help in the assignment of specific spectral signals. Similarly, theoretical calculations of vibrational frequencies can assist in assigning the absorption bands observed in the infrared and Raman spectra to specific molecular vibrations, such as stretching and bending of bonds.

Thermochemical Investigations

Thermochemical studies provide crucial data on the energetic properties of this compound, including its stability and the energy stored within its chemical bonds.

Enthalpies of Combustion and Formation

The standard enthalpy of combustion (ΔcH°) and the standard enthalpy of formation (ΔfH°) are fundamental thermochemical properties. Experimental values for solid this compound have been determined. nist.gov

The standard enthalpy of combustion for solid this compound is -3664.4 ± 3.2 kJ/mol. nist.gov The standard enthalpy of formation for the solid state is 52.3 ± 3.3 kJ/mol. nist.gov These values are essential for understanding the energy content of the molecule and for calculations in chemical engineering and safety assessments.

| Property | Value | Units |

|---|---|---|

| Standard Enthalpy of Combustion (solid) | -3664.4 ± 3.2 | kJ/mol |

| Standard Enthalpy of Formation (solid) | 52.3 ± 3.3 | kJ/mol |

Dissociation Enthalpies of Specific Bonds (e.g., N-O Bonds)

The bond dissociation enthalpy (BDE) is the energy required to break a specific bond homolytically. The strength of the N-O bonds in the furazan ring is of particular interest as it relates to the compound's stability and potential as an energetic material.

While specific experimental or calculated values for the N-O bond dissociation enthalpies in this compound are not explicitly detailed in the readily available literature, studies on related benzofuroxan (B160326) compounds provide some context. The dissociation of an N-O bond in these systems is a key step in their decomposition and energetic release. Theoretical calculations, often using high-level quantum chemical methods, are typically required to determine these bond energies with accuracy. For related compounds, these values are influenced by the electronic effects of the substituents on the benzene (B151609) ring. The electron-donating methoxy group in the 5-position would be expected to influence the stability of the furazan ring and, consequently, the N-O bond strengths.

Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework. While specific experimental spectra for 5-methoxybenzofurazan are not widely available in foundational literature, a detailed analysis of its structure allows for the prediction of its characteristic NMR signals.

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. For this compound (C₇H₆N₂O₂), the aromatic region is of particular interest. The benzene (B151609) ring contains three protons, H-4, H-6, and H-7, which are chemically non-equivalent and are expected to produce distinct signals. The methoxy (B1213986) group contributes a sharp singlet.

The expected signals are as follows:

Aromatic Protons (H-4, H-6, H-7): These three protons form a complex spin system.

H-7: This proton is adjacent to H-6 and would appear as a doublet.

H-6: Coupled to both H-7 and H-4, this proton's signal is expected to be a doublet of doublets.

H-4: This proton is ortho to the electron-donating methoxy group and would likely appear as a doublet.

Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and not coupled to any other protons, resulting in a characteristic singlet signal, typically appearing in the downfield region around 3.8-4.0 ppm.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| -OCH₃ | ~3.9 | Singlet (s) | Represents the three equivalent methoxy protons. |

| H-4 | ~7.0-7.2 | Doublet (d) | Positioned ortho to the methoxy group. |

| H-6 | ~7.1-7.3 | Doublet of Doublets (dd) | Coupled to both H-4 and H-7. |

| H-7 | ~7.6-7.8 | Doublet (d) | Positioned on the carbon between the two nitrogen-containing rings. |

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in a molecule. In this compound, all seven carbon atoms are chemically non-equivalent, and therefore, seven distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

The expected carbon signals include:

Aromatic Carbons: Six signals corresponding to the carbons of the benzofurazan (B1196253) ring system. The carbons attached to heteroatoms (oxygen and nitrogen) will show significant shifts. The carbon atom C-5, bonded to the methoxy group, would be highly shielded.

Methoxy Carbon: A single signal for the methoxy group's carbon, typically found in the 55-60 ppm range.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| -OCH₃ | 55 - 60 | Methoxy carbon. |

| C-4 | ~100 - 110 | Aromatic CH. |

| C-6 | ~115 - 125 | Aromatic CH. |

| C-7 | ~110 - 120 | Aromatic CH. |

| C-3a, C-7a | ~140 - 155 | Bridgehead carbons attached to N and O. |

| C-5 | ~155 - 165 | Aromatic carbon attached to the methoxy group. |

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, it would show correlations between the adjacent aromatic protons (H-4, H-6, and H-7), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively link each aromatic proton signal (H-4, H-6, H-7) to its corresponding carbon signal (C-4, C-6, C-7) and the methoxy protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is crucial for identifying quaternary carbons (those without attached protons) and for piecing together the molecular structure. For instance, the methoxy protons would show a correlation to the C-5 carbon, confirming the position of the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

In electron ionization mass spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, causing it to ionize and break apart into characteristic fragments. The mass spectrum of this compound shows a distinct pattern that aids in its identification.

The molecular ion peak (M⁺) is observed at m/z = 150, which corresponds to the molecular weight of the compound (C₇H₆N₂O₂). The fragmentation involves the loss of stable neutral molecules or radicals. Key fragments observed in the spectrum include:

Loss of a methyl radical (•CH₃): A significant peak at m/z = 135 results from the cleavage of the methoxy group, which is a common fragmentation pathway for methoxy-substituted aromatic compounds.

Loss of carbon monoxide (CO): Following the loss of the methyl group, the resulting ion can lose a molecule of CO, leading to a fragment at m/z = 107.

Loss of nitric oxide (•NO): The benzofurazan ring can fragment by losing a nitric oxide radical, leading to a peak at m/z = 120.

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 150 | [C₇H₆N₂O₂]⁺• (Molecular Ion) | - |

| 135 | [M - CH₃]⁺ | •CH₃ |

| 120 | [M - NO]⁺ | •NO |

| 107 | [M - CH₃ - CO]⁺ | •CH₃, CO |

| 92 | [M - NO - CO]⁺ | •NO, CO |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass-to-charge ratio, often to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental formula.

For this compound, the molecular formula is C₇H₆N₂O₂. The theoretical exact mass can be calculated using the precise masses of the most abundant isotopes of each element (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ¹⁶O = 15.994915).

Calculated Exact Mass: 150.04293 u

An experimental HRMS measurement yielding a mass very close to this calculated value (typically within 5 ppm) would definitively confirm the elemental composition as C₇H₆N₂O₂, distinguishing it from any other possible formula with the same nominal mass.

GC-MS Applications in Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying individual components within a mixture. In the analysis of complex samples, GC separates the components based on their volatility and interaction with a stationary phase, after which MS provides identification based on their mass-to-charge ratio (m/z) and fragmentation patterns.

While specific studies detailing the GC-MS analysis of this compound in complex mixtures are not extensively documented in publicly available literature, the principles of the technique are broadly applicable. For instance, GC-MS has been successfully employed for the analysis of various benzofuran (B130515) and benzofurazan derivatives in diverse matrices. esisresearch.org The methodology typically involves optimizing the GC column type, temperature programming, and MS parameters to achieve adequate separation and sensitive detection.

The mass spectrum of this compound (C₇H₆N₂O₂) is characterized by a molecular ion peak corresponding to its molecular weight (150.13 g/mol ). nist.gov The fragmentation pattern, which results from the ionization and subsequent breakdown of the molecule in the mass spectrometer, provides a unique fingerprint for its identification. The NIST Mass Spectrometry Data Center provides a reference mass spectrum for this compound, which is crucial for its identification in GC-MS analyses. nist.gov The interpretation of fragmentation patterns of related aromatic and heterocyclic compounds can further aid in the structural confirmation of this compound and its metabolites or degradation products in a mixture. libretexts.orgresearchgate.netmiamioh.edulibretexts.orgnih.gov

Table 1: GC-MS Parameters for Analysis of Related Aromatic Compounds

| Parameter | Typical Value/Condition |

| Column | HP-5MS (or equivalent) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp. 100-150°C, ramped to 280°C |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

This table presents typical GC-MS parameters used for the analysis of aromatic compounds, which can be adapted for this compound. wvu.eduekb.eg

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths.

Aromatic C-H Stretching: Typically observed in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching (of the methoxy group): Expected to appear in the 3000-2850 cm⁻¹ range.

C=C and C=N Stretching (in the aromatic ring): These vibrations are expected to produce a series of bands in the 1650-1450 cm⁻¹ region.

C-O Stretching (of the methoxy group): A strong absorption band is anticipated in the 1300-1000 cm⁻¹ range, characteristic of the aryl ether linkage.

N-O Stretching (of the furazan (B8792606) ring): These vibrations typically occur in the 1400-1200 cm⁻¹ region.

Out-of-Plane C-H Bending: These bands, which can be indicative of the substitution pattern on the benzene ring, are expected in the 900-675 cm⁻¹ region.

Table 2: Expected Infrared Absorption Ranges for this compound Functional Groups

| Functional Group | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch (-OCH₃) | 3000 - 2850 |

| Aromatic C=C and C=N Stretch | 1650 - 1450 |

| Aryl C-O Stretch (-O-CH₃) | 1300 - 1000 |

| N-O Stretch (Furazan Ring) | 1400 - 1200 |

| Out-of-Plane C-H Bend | 900 - 675 |

A detailed vibrational analysis provides deeper insights into the molecular structure and bonding of this compound. This can be achieved through computational methods, such as Density Functional Theory (DFT), which can predict the vibrational frequencies and their corresponding normal modes. nih.govresearchgate.net Such computational studies on related benzoxazole (B165842) derivatives have shown good agreement between calculated and experimental spectra, aiding in the precise assignment of vibrational bands. esisresearch.org

The potential energy distribution (PED) analysis, often performed in conjunction with DFT calculations, can quantify the contribution of individual bond stretches, angle bends, and torsions to each vibrational mode. This level of detail is crucial for a comprehensive understanding of the molecule's vibrational dynamics.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light.

The UV-Vis spectrum of this compound is determined by its chromophore, which is the benzofurazan ring system with the methoxy group acting as an auxochrome. The conjugated π-system of the benzofurazan ring is responsible for the absorption of UV radiation, leading to π → π* electronic transitions. shimadzu.commsu.educhemguide.co.uk The presence of the electron-donating methoxy group is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzofurazan, due to the extension of the conjugated system.

Studies on substituted benzofurazans have shown that the position and intensity of the absorption bands are sensitive to the nature and position of the substituents. researchgate.net For instance, the UV-Vis absorption spectra of various benzofurazan derivatives exhibit distinct bands that can be assigned to specific electronic transitions, often involving intramolecular charge transfer (ICT). researchgate.net Computational studies using Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict the electronic absorption spectra and to characterize the nature of the electronic transitions, including the molecular orbitals involved (e.g., HOMO to LUMO transitions). scispace.comresearchgate.net

Table 3: Typical UV-Vis Absorption Maxima for Substituted Benzofurazan Derivatives

| Compound | Solvent | λmax (nm) |

| 4-Chloro-7-nitrobenzofurazan | - | 262, 337 |

| Amino-substituted benzofurazans | - | 478 - 488 |

This table shows examples of absorption maxima for related benzofurazan derivatives to illustrate the range of electronic transitions. researchgate.net

UV-Vis spectroscopy is a convenient and non-destructive method for monitoring the progress of chemical reactions and degradation processes involving chromophoric species like this compound. researchgate.netnih.govthermofisher.comchemrxiv.orgthermofisher.com

In reaction monitoring, the change in absorbance at a specific wavelength corresponding to the reactant or product can be followed over time to determine the reaction kinetics. For example, the formation of a substituted benzofurazan derivative in a reaction can be monitored by the appearance and increase in intensity of its characteristic absorption band. researchgate.net

Similarly, the degradation of this compound, for instance, through photodegradation, can be studied by monitoring the decrease in the intensity of its absorption peak over time. researchgate.netresearchgate.netmdpi.comsemanticscholar.org The appearance of new absorption bands may also indicate the formation of degradation products. This technique has been applied to study the degradation of other aromatic compounds and UV stabilizers. researchgate.netmdpi.com

Other Spectroscopic Techniques

Beyond routine spectroscopic methods, specialized techniques offer deeper insights into the electronic and electrochemical properties of this compound.

Electron Spin Resonance (ESR) Spectroscopy for Radical Anions

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a powerful technique for studying chemical species that possess one or more unpaired electrons. youtube.com This method is particularly valuable for the characterization of radical anions, which can be generated from molecules like this compound through electrochemical or chemical reduction.

The study of the radical anion of this compound via ESR spectroscopy would provide detailed information about the distribution of the unpaired electron's spin density across the molecule. This is achieved by analyzing the hyperfine coupling constants, which arise from the interaction of the unpaired electron with magnetic nuclei (e.g., ¹H, ¹⁴N) within the radical. The resulting spectrum, a plot of microwave absorption against the magnetic field, would exhibit a characteristic pattern of lines from which these coupling constants can be extracted.

Cyclic Voltammetry for Electrochemical Characterization

Cyclic voltammetry is a potent electrochemical technique used to investigate the reduction and oxidation processes of a substance. theijes.com By scanning the potential of an electrode and measuring the resulting current, a voltammogram is produced that provides information on the redox potentials and the stability of the electrochemically generated species.

For this compound, cyclic voltammetry can be employed to determine its reduction potential, corresponding to the formation of its radical anion, and its oxidation potential. The shape of the cyclic voltammogram can also indicate the reversibility of these redox processes. A reversible process, where the electrochemically generated species is stable, will show both a reduction and an oxidation peak of similar magnitude.

Although a specific cyclic voltammogram for this compound is not provided here, a hypothetical experiment would involve dissolving the compound in a suitable solvent with a supporting electrolyte and recording the voltammogram. The data obtained would be crucial for understanding its electron-accepting and donating properties.

A study on related benzofurazan derivatives has demonstrated the utility of cyclic voltammetry in characterizing their electrochemical behavior, providing a framework for how this compound could be analyzed. mdpi.com

Table 1: Electrochemical Characterization Data (Hypothetical)

| Parameter | Value |

| Reduction Potential (Epc) | [Value] V vs. [Reference Electrode] |

| Oxidation Potential (Epa) | [Value] V vs. [Reference Electrode] |

| Reversibility | [Reversible/Quasi-reversible/Irreversible] |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for the separation and purity assessment of organic compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most widely used techniques in this regard.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of analytical chemistry for separating, identifying, and quantifying components in a mixture. chromsoc.jp For the purity assessment of this compound, a reversed-phase HPLC method would typically be employed. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

The development of an HPLC method for this compound would involve optimizing several parameters, including the choice of column, the composition of the mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol), the flow rate, and the detection wavelength. The purity of a sample would be determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Benzofurazan-bearing fluorescence labeling reagents have been extensively developed for HPLC analysis, highlighting the suitability of this technique for compounds of this class. chromsoc.jp

Table 2: HPLC Method Parameters (Hypothetical)

| Parameter | Condition |

| Column | C18, [Dimensions], [Particle Size] |

| Mobile Phase | [Solvent A]:[Solvent B] (v/v) |

| Flow Rate | [Value] mL/min |

| Detection Wavelength | [Value] nm |

| Retention Time | [Value] min |

Gas Chromatography (GC)

Gas chromatography is another powerful separation technique, particularly well-suited for volatile and thermally stable compounds. A GC analysis of this compound would involve injecting a sample into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase.

A typical GC method for this compound would specify the type of column (e.g., a capillary column with a specific stationary phase), the temperature program for the oven, the carrier gas flow rate, and the type of detector (e.g., a Flame Ionization Detector or a Mass Spectrometer). The purity is assessed by the relative area of the peak corresponding to the compound. The application of GC-MS to the analysis of benzofurans has been documented, indicating its utility for this class of compounds. researchgate.net

Table 3: GC Method Parameters (Hypothetical)

| Parameter | Condition |

| Column | [Column Type], [Dimensions], [Film Thickness] |

| Carrier Gas | [Gas], [Flow Rate] |

| Inlet Temperature | [Value] °C |

| Oven Program | [Initial Temp], hold for [Time], ramp to [Final Temp] at [Rate] |

| Detector | [Detector Type] |

| Retention Time | [Value] min |

Reactivity and Reaction Mechanisms of 5 Methoxybenzofurazan

Electrophilic Aromatic Substitution Reactions

The benzofurazan (B1196253) ring system is generally considered to be electron-deficient due to the electron-withdrawing nature of the fused furazan (B8792606) ring. This deactivation makes electrophilic aromatic substitution (EAS) reactions on the benzene (B151609) ring of benzofurazan derivatives less facile compared to benzene itself. However, the presence of the strongly activating methoxy (B1213986) group at the 5-position counteracts this deactivation to some extent.

The methoxy group is a powerful ortho-, para-directing group due to its ability to donate electron density to the aromatic ring via resonance. This donation preferentially stabilizes the cationic intermediates (sigma complexes) formed during electrophilic attack at the positions ortho and para to the methoxy group. In the case of 5-methoxybenzofurazan, the positions ortho to the methoxy group are C4 and C6, and the para position is C7.

Therefore, incoming electrophiles are expected to preferentially attack at the C4, C6, and C7 positions. The precise regioselectivity of these reactions will be a balance between the activating and directing effect of the methoxy group and the deactivating effect of the furazan ring. Further research is required to definitively establish the major products of various electrophilic aromatic substitution reactions on this compound.

Nucleophilic Substitution Reactions

The electron-deficient nature of the benzofurazan ring system makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly when a good leaving group is present on the aromatic ring. The furazan ring acts as a strong electron-withdrawing group, stabilizing the negatively charged Meisenheimer complex intermediate that is characteristic of the SNAr mechanism.

Regioselectivity of Nucleophilic Attack

Nucleophilic attack on benzofurazan derivatives generally occurs at the carbon atoms of the benzene ring, with the regioselectivity being influenced by the position of activating and deactivating groups. In the case of this compound, if a leaving group were present, the positions most activated towards nucleophilic attack would be those ortho and para to the electron-withdrawing furazan moiety. The electron-donating methoxy group at the 5-position would generally be expected to decrease the susceptibility of the ring to nucleophilic attack, especially at the positions it most strongly influences through resonance (C4, C6, and C7).

Influence of Substituents on Reactivity

The reactivity of benzofurazan derivatives in nucleophilic substitution reactions is highly dependent on the nature and position of the substituents on the aromatic ring. Electron-withdrawing groups, such as a nitro group, significantly enhance the rate of nucleophilic substitution by further stabilizing the anionic intermediate.

Reduction Reactions

The electrochemical properties of this compound have been investigated, revealing insights into its reduction mechanisms and the formation of radical species.

Electroreduction Mechanisms

The electroreduction of this compound has been studied in acetonitrile (B52724) at a platinum electrode. The process involves the transfer of an electron to the molecule, leading to the formation of an anion radical. The key parameters for this electroreduction have been determined and are presented in the table below.

| Parameter | Value |

|---|---|

| Half-wave Potential (E1/2) vs. Ag/AgCl | -1.71 V |

| Transfer Coefficient (α) | 0.47 |

| Standard Rate Constant (ks) x 103 | 3.8 cm s-1 |

Formation and Characterization of Anion Radicals

Oxidation Reactions

The benzofurazan ring system, being a nitrogen-containing heterocycle, is susceptible to oxidative degradation. Advanced Oxidation Processes (AOPs), which generate highly reactive species like hydroxyl radicals (•OH), are effective in breaking down such aromatic and heterocyclic compounds.

The degradation pathway of this compound in a Fenton-based AOP would likely initiate with the attack of hydroxyl radicals on the benzofurazan ring. This can occur at either the benzene or the furazan portion of the molecule. The methoxy group, being an electron-donating group, would activate the benzene ring towards electrophilic attack by the hydroxyl radical, likely directing the initial hydroxylation to positions ortho and para to the methoxy group.

Concurrently, the furazan ring can also be a site of oxidative attack. The initial steps may involve hydroxylation of the aromatic ring, leading to the formation of hydroxylated intermediates. Subsequent attack by hydroxyl radicals could lead to the opening of the furazan ring, followed by further oxidation of the resulting intermediates. The ultimate degradation products in a complete mineralization scenario would be carbon dioxide, water, and inorganic nitrogen species.

A plausible degradation pathway for this compound under Fenton oxidation is proposed in the table below, based on the known reactivity of similar compounds.

| Step | Reaction | Description |

| 1 | Hydroxylation of the Benzene Ring | The hydroxyl radical attacks the electron-rich benzene ring, primarily at positions activated by the methoxy group. |

| 2 | Furazan Ring Attack | The furazan ring is attacked by hydroxyl radicals, leading to the cleavage of N-O bonds. |

| 3 | Ring Opening | Subsequent oxidative attack leads to the opening of the furazan ring, forming nitroso- and nitro-substituted phenolic intermediates. |

| 4 | Further Oxidation | The intermediate products undergo further oxidation, leading to the cleavage of the aromatic ring. |

| 5 | Mineralization | The organic fragments are ultimately oxidized to carbon dioxide, water, and inorganic nitrogen compounds. |

Identifying the intermediate products formed during the degradation of this compound is crucial for understanding the reaction mechanism. Based on studies of related compounds, a variety of intermediates can be expected.

During the oxidation of benzofuran (B130515) derivatives, initial epoxidation of the furan (B31954) ring is a common step, which is then followed by ring-opening reactions to form various products mdpi.com. In the case of this compound, oxidation could lead to the formation of hydroxylated and ring-opened products. The initial attack of hydroxyl radicals would likely form various isomeric methoxy-hydroxy-benzofurazans.

Further oxidation would lead to the cleavage of the furazan ring, potentially forming dinitrophenol derivatives. The degradation of nitroaromatic compounds by Fenton's reagent is known to produce by-products, and the degree of nitrogen conversion to nitrate can vary depending on the reaction conditions kirj.ee.

The following table summarizes potential intermediate and by-products based on analogous chemical systems.

| Intermediate/By-product | Potential Formation Pathway |

| Methoxy-hydroxy-benzofurazans | Electrophilic addition of hydroxyl radicals to the benzene ring. |

| Ring-opened nitro-phenolic compounds | Oxidative cleavage of the furazan ring. |

| Substituted catechols and hydroquinones | Further hydroxylation and demethylation of phenolic intermediates. |

| Short-chain carboxylic acids | Oxidative cleavage of the aromatic ring. |

| Nitrate and Ammonium ions | Mineralization of nitrogen-containing organic compounds. |

Ring-Opening and Rearrangement Reactions

The benzofurazan ring can undergo ring-opening and rearrangement reactions under specific conditions. For instance, the furazan ring of benzofurazans can be opened in the presence of ethanolamine under acidic conditions to yield quinoxaline derivatives researchgate.net. This type of reaction involves the cleavage of the furazan ring followed by a cyclization reaction.

While specific studies on this compound are not available, it is plausible that it would undergo similar ring-opening reactions with nucleophiles. The electron-donating methoxy group might influence the rate and regioselectivity of such reactions.

Rearrangement reactions of benzofuroxans (benzofurazan N-oxides) have been reported to yield benzotriazole and benzofurazan ring systems rsc.org. For example, 5-dimethylamino-4-nitrosobenzofuroxan spontaneously rearranges to 4-dimethylamino-7-nitrobenzofurazan rsc.org. These rearrangements highlight the dynamic nature of the benzofurazan ring system under certain conditions.

Photochemical and Thermal Transformations

The photochemical and thermal stability of this compound is an important aspect of its reactivity. Benzofurazan N-oxides have been shown to undergo photoreactions. For instance, irradiation of benzofurazan N-oxides in the presence of water can afford 1H-azepine-2,7-dione nih.gov. The photochemistry of the N-oxide function in various heterocyclic compounds has been extensively reviewed acs.orgacs.org.

The thermal stability of benzofurazan derivatives can vary depending on the substituents. While specific data for this compound is not available, studies on other substituted benzoxazines have shown high thermal stability researchgate.netresearchgate.net. The thermal decomposition of related compounds often involves complex reaction pathways.

The following table provides a summary of the potential reactivity of this compound.

| Reaction Type | Reagents/Conditions | Expected Products |

| Oxidation (Fenton) | Fe²⁺/H₂O₂ | Hydroxylated derivatives, ring-opened products, CO₂, H₂O, NO₃⁻ |

| Ring-Opening | Nucleophiles (e.g., ethanolamine), acid catalyst | Quinoxaline derivatives |

| Rearrangement | (From corresponding N-oxide) | Substituted benzofurazans |

| Photochemical | UV light | Potential for ring expansion or rearrangement products |

| Thermal | High temperature | Decomposition products (specifics unknown) |

Medicinal Chemistry and Biological Activity of 5 Methoxybenzofurazan Derivatives

Historical Role of Benzofurazans as Medicinal Building Blocks

Benzofurazans, also known as 1,2,5-oxadiazoles, and their N-oxide counterparts, benzofuroxans, represent an important class of heterocyclic compounds that have long captured the attention of medicinal chemists. nih.govacs.orgresearchgate.net The initial interest in these compounds stemmed from their diverse chemical reactivity and the subsequent discovery of their broad spectrum of biological activities. Historically, research into benzofurazan (B1196253) and benzofuroxan (B160326) derivatives has revealed their potential as antibacterial, antifungal, and antileukemic agents. researchgate.net

The versatility of the benzofurazan ring system allows for substitutions at various positions, which significantly influences the molecule's physicochemical properties and biological functions. This adaptability has made it a valuable scaffold in drug discovery, enabling chemists to design and synthesize novel compounds with tailored pharmacological profiles. The incorporation of the furazan (B8792606) ring into a molecule can enhance its biological activity and modulate its physical properties. acs.orgresearchgate.net

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

While specific structure-activity relationship (SAR) studies on 5-methoxybenzofurazan derivatives are not extensively documented in publicly available literature, broader SAR studies on benzofuran (B130515) derivatives provide valuable insights that may be extrapolated. For instance, in the context of anticancer activity, the nature and position of substituents on the benzofuran ring are critical determinants of cytotoxicity. nih.govnih.gov

Key determinants in the SAR of related benzofuran compounds include:

Substitution at C-2: This position is often crucial for cytotoxic activity. The introduction of ester or other heterocyclic rings at C-2 has been shown to be important for the anticancer effects of benzofuran derivatives. nih.gov

Halogenation: The addition of halogen atoms such as bromine, chlorine, or fluorine to the benzofuran ring has been observed to significantly increase anticancer activities. This is likely due to the formation of halogen bonds, which can enhance the binding affinity of the compound to its biological target. nih.gov

Methoxy (B1213986) Groups: The presence and position of methoxy groups can modulate the electronic and steric properties of the molecule, thereby influencing its biological activity.

For this compound derivatives, the methoxy group at the 5-position is expected to influence the molecule's polarity, lipophilicity, and ability to form hydrogen bonds, all of which are critical for its interaction with biological targets. Further targeted SAR studies on this specific class of compounds are necessary to fully elucidate the structural requirements for their various pharmacological effects.

Investigation of Specific Pharmacological Effects

While the broader class of benzofuroxans has been noted for its antileukemic properties, specific studies focusing on this compound derivatives as antileukemic agents are limited in the reviewed literature. researchgate.net However, research on other benzofuran derivatives has demonstrated significant potential in targeting leukemia cells. For example, certain halogenated benzofuran derivatives have shown remarkable cytotoxic activity against human chronic and acute leukemia cell lines (K562 and HL60). nih.gov

| Compound Class | Specific Derivative Example | Observed Activity | Cell Lines |

|---|---|---|---|

| Benzofuroxans | Not Specified | General Antileukemic Properties | Not Specified |

| Halogenated Benzofurans | Compound with a bromine atom at the 3-position | Significant Cytotoxicity | K562, HL60 |

These findings suggest that the benzofuran scaffold is a promising starting point for the development of new antileukemic drugs. Future research could explore the synthesis and evaluation of this compound derivatives to determine if the methoxy substitution enhances or modifies this antileukemic potential.

A specific study has investigated the antihypertensive activities of a series of 5-methoxy-3-[(benzazole-2-yl)thioacetylamino]-2,3-dihydrobenzofuran derivatives. The research involved the synthesis of these compounds and the evaluation of their ability to counteract the effects of norepinephrine, a neurotransmitter that can constrict blood vessels and raise blood pressure. The structures of the synthesized compounds were confirmed using IR and NMR spectroscopy. nih.gov

The investigation revealed that these 5-methoxybenzofuran (B76594) derivatives possess antihypertensive properties. nih.gov This activity is attributed to their ability to act as antagonists to norepinephrine, thereby promoting vasodilation and lowering blood pressure.

| Compound Series | Mechanism of Action | Pharmacological Effect |

|---|---|---|

| 5-methoxy-3-[(benzazole-2-yl)thioacetylamino]-2,3-dihydrobenzofuran derivatives | Norepinephrine antagonism | Antihypertensive |

There is a lack of specific research on the insecticidal activity of this compound derivatives in the provided search results. However, the broader field of heterocyclic chemistry has explored various nitrogen-containing ring systems for their potential as insecticides. For instance, derivatives of N-(5-phenylpyrazin-2-yl)-benzamide have been synthesized and evaluated for their insecticidal properties, showing activity against lepidopteran pests. nih.gov These compounds act as insect growth modulators by interfering with chitin (B13524) biosynthesis.

While this does not directly implicate this compound, it highlights the potential for heterocyclic compounds to serve as scaffolds for the development of new insecticidal agents. The exploration of benzofurazan derivatives in this context remains an area for future investigation.

Benzofuran derivatives, as a class, exhibit a wide range of biological activities, and it is plausible that this compound derivatives share some of these properties. Numerous studies have demonstrated that benzofuran compounds possess strong biological activities, including antitumor, antibacterial, antioxidative, and antiviral effects. nih.gov

The diverse biological profile of benzofurans makes them attractive scaffolds for drug discovery. nih.govscispace.com For example, some benzofuran derivatives have shown potent antifungal activity, with some compounds completely inhibiting the growth of various fungal species. nih.gov Others have been investigated for their anti-inflammatory properties. scispace.com

| Biological Activity of Benzofuran Derivatives | Examples of Investigated Effects |

|---|---|

| Antimicrobial | Antibacterial and Antifungal |

| Anticancer | Cytotoxic against various cancer cell lines |

| Anti-inflammatory | Inhibition of inflammatory markers |

| Antioxidant | Scavenging of free radicals |

| Antiviral | Activity against various viruses |

The methoxy substitution at the 5-position of the benzofurazan ring would likely modulate these activities, potentially leading to derivatives with enhanced potency or selectivity for specific biological targets.

Mechanisms of Action at a Molecular and Cellular Level

The molecular and cellular mechanisms of action for this compound and its derivatives are not extensively documented in publicly available scientific literature. However, research on structurally similar compounds, particularly those containing a benzofuran or related heterocyclic core, provides valuable insights into their potential biological activities. The following sections detail the mechanisms elucidated for these related molecules, offering a predictive framework for the potential behavior of this compound derivatives.

While direct receptor binding studies for this compound are not prominent, research on analogous methoxy-substituted benzofuran structures demonstrates their capacity to interact with specific receptor targets. A notable example involves a series of methoxy-substituted 2-benzoyl-1-benzofuran derivatives that were synthesized and evaluated for their affinity towards adenosine (B11128) A1 and A2A receptors.

These studies, utilizing radioligand binding assays, identified compounds with selective affinity for the adenosine A1 receptor and others with affinity for both A1 and A2A receptors. The binding affinity, represented by the inhibition constant (Ki), quantifies the concentration of the ligand required to occupy 50% of the receptors. For instance, compound 3j (6,7-dimethoxybenzofuran-2-yl)(3-methoxyphenyl)methanone) showed significant affinity for both rat A1 and A2A receptors. In contrast, several other compounds in the series displayed selective affinity for the A1 receptor with Ki values under 10 µM.

These findings underscore that the benzofuran scaffold, particularly when substituted with methoxy groups, can effectively bind to G-protein coupled receptors like the adenosine receptors. The position and number of methoxy groups play a crucial role in determining the binding affinity and selectivity.

Table 1: Adenosine Receptor Affinity of Methoxy-Substituted Benzofuran Derivatives

| Compound ID | Structure | Receptor Target (Rat) | Ki (µM) |

|---|---|---|---|

| 3j | (6,7-dimethoxybenzofuran-2-yl)(3-methoxyphenyl)methanone | Adenosine A1 | 6.880 |

| Adenosine A2A | 0.5161 |

| 3a-b, 3i-k | Methoxy-substituted 2-benzoyl-1-benzofurans | Adenosine A1 | < 10 |

The potential for this compound derivatives to act as enzyme inhibitors can be inferred from studies on related heterocyclic compounds. For example, 5-methoxy-2-mercaptobenzimidazole , a compound with a similar methoxy-substituted heterocyclic structure, has been identified as a potent and efficient inhibitor of tyrosinase. Tyrosinase is a key enzyme in melanin (B1238610) synthesis. Kinetic studies revealed that this compound acts as a reversible and competitive inhibitor of tyrosinase, with an IC50 value of 60 ± 2 nM and a Ki value of 80 ± 1 nM. This indicates a high affinity for the enzyme's active site.

Furthermore, derivatives of the benzofuran scaffold have shown promise as inhibitors of other enzymes. A series of bromo-2-phenylbenzofurans were evaluated for their ability to inhibit monoamine oxidase (MAO), an enzyme critical in the metabolism of monoamine neurotransmitters. Most of the tested compounds preferentially inhibited the MAO-B isoform in a reversible manner, with IC50 values in the low micromolar to nanomolar range.

These examples suggest that the core structure of this compound could serve as a scaffold for designing inhibitors against various enzymatic targets. The specific substitutions on the benzofurazan ring would likely dictate the target enzyme and the potency of inhibition.

Table 2: Enzyme Inhibition Data for Structurally Related Compounds

| Compound | Target Enzyme | Inhibition Type | IC50 | Ki |

|---|---|---|---|---|

| 5-methoxy-2-mercaptobenzimidazole | Tyrosinase | Reversible, Competitive | 60 ± 2 nM | 80 ± 1 nM |

| Bromo-2-phenylbenzofurans | Monoamine Oxidase B (MAO-B) | Reversible | Low µM to nM range | Not Specified |

Derivatives of the benzofuran class have been shown to modulate key signal transduction pathways by interacting with components of the central nervous system. A pharmacological study of several psychoactive benzofurans, such as 5-APB and 6-APB , revealed their function as indirect monoamine agonists. These compounds inhibit the uptake of noradrenaline and serotonin (B10506) more potently than dopamine, a mechanism similar to that of MDMA.

Furthermore, these benzofurans act as agonists at serotonin receptors, particularly showing partial agonism at 5-HT2A receptors and agonism at 5-HT2B receptors. Activation of these receptors initiates intracellular signaling cascades that are responsible for the psychoactive effects of these compounds. The interaction with monoamine transporters and serotonin receptors demonstrates a direct modulation of synaptic neurotransmitter levels and downstream signaling pathways. This activity highlights the potential for benzofuran-based molecules, including hypothetical derivatives of this compound, to modulate serotonergic and adrenergic signaling.

Development of Novel this compound-Based Therapeutics

A comprehensive review of scientific literature and patent databases reveals a lack of specific, publicly disclosed programs focused on the development of novel therapeutics directly derived from the this compound scaffold. While the broader class of benzofuran derivatives has been explored for various medicinal applications, including anticancer, antibacterial, and anti-inflammatory agents, the specific this compound core does not appear as a prominent lead compound in current therapeutic development. The potential of this chemical entity remains largely untapped within the pharmaceutical industry, and there are no registered clinical trials found involving this compound or its direct derivatives. This suggests that its therapeutic potential is either still in the very early stages of discovery or has not been a primary focus of drug development efforts to date.

Role in Chemical Biology Research

In the field of chemical biology, small molecules are often utilized as tools or probes to investigate biological systems. These chemical probes can be used to selectively inhibit proteins, visualize cellular components, or modulate biological pathways. Despite the utility of heterocyclic compounds in creating such tools, there is no significant body of research indicating the use of this compound as a chemical probe or molecular tool. Searches of academic and research literature did not identify studies where this compound was employed as, for example, a fluorescent marker, an affinity probe for target identification, or a selective modulator for studying a specific biological process. Therefore, its role and potential applications in chemical biology research appear to be unexplored.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (6,7-dimethoxybenzofuran-2-yl)(3-methoxyphenyl)methanone |

| 5-methoxy-2-mercaptobenzimidazole |

| Bromo-2-phenylbenzofurans |

| 5-APB (5-(2-aminopropyl)benzofuran) |

| 6-APB (6-(2-aminopropyl)benzofuran) |

| MDMA (3,4-Methylenedioxymethamphetamine) |

| Noradrenaline |

| Serotonin |

Applications in Materials Science and Other Fields

Use as Fluorescence Probe Motifs

The benzofurazan (B1196253) core is a well-established fluorophore, and its derivatives are frequently employed in the design of fluorescent probes for sensing and imaging. While specific studies on 5-Methoxybenzofurazan as a standalone fluorescent probe are not extensively documented, the broader class of benzoxadiazole dyes showcases the potential of this scaffold.

Nitrobenzofurazan (NBD) derivatives, for instance, are widely recognized for their application in fluorescent probes due to their environmental sensitivity and reactivity with various analytes. These probes are utilized in the detection of metal ions, reactive oxygen species, and biomolecules. The fluorescence properties of benzoxadiazole derivatives, including their Stokes shifts and quantum yields, are highly tunable through chemical modification. The introduction of an electron-donating methoxy (B1213986) group at the 5-position is expected to modulate the photophysical properties of the benzofurazan ring, potentially leading to probes with tailored absorption and emission characteristics suitable for specific biological or chemical sensing applications.

Research on related benzoxadiazole and benzothiadiazole-based fluorescent compounds has demonstrated their utility in creating probes with large Stokes shifts, which is advantageous for minimizing self-quenching and background interference in fluorescence imaging. For example, thiourea- and amino-substituted benzoxadiazole dyes have been developed as red-emitting probes. nih.gov The synthesis of various 4-N-substituted benzothiadiazoles has also been explored to investigate their photophysical properties and potential in cell imaging. nih.gov These studies provide a foundation for the rational design of new fluorescent probes based on the this compound motif.

Potential in Organic Electronics and Photonics

The field of organic electronics leverages the tunable electronic properties of conjugated organic molecules for applications in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Benzofuran (B130515) and its derivatives have shown promise as building blocks for organic semiconductors due to their rigid, planar structures and good charge transport characteristics.

While direct applications of this compound in organic electronic devices are not yet widely reported, the investigation of related benzodifuran (BDF) derivatives highlights the potential of this class of compounds. BDF derivatives have been successfully incorporated into high-performance organic electronic devices. acs.org The electronic properties of oligomers based on thiophene (B33073) and furan (B31954) units end-capped with benzofuran moieties have also been studied for their application in OFETs. researchgate.net The introduction of a methoxy group can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the benzofurazan core, thereby affecting charge injection and transport properties in a device. This tunability is crucial for optimizing the performance of organic electronic components.

Catalysis Applications

The exploration of benzofurazan derivatives in the field of catalysis is an emerging area of research. While specific catalytic applications of this compound are not well-documented, the reactivity of the benzofurazan oxide ring system suggests potential catalytic activity.

Benzofurazan oxides have been shown to react with various nucleophiles, indicating their potential to act as electrophilic activating agents or as precursors to catalytically active species. For instance, the reaction of benzofurazan N-oxide with secondary aliphatic amines has been reported. rsc.org Furthermore, metal oxides, a broad class of catalysts, can have their catalytic performance tailored through anion doping, a strategy that could potentially be extended to organocatalysts or ligands derived from benzofurazan structures. rsc.org The electronic nature of the methoxy group in this compound could influence the reactivity of the heterocyclic ring, potentially leading to novel catalytic applications. Further research is needed to fully uncover the catalytic potential of this compound and its derivatives.

Nanomaterial Integration

The integration of organic molecules with nanomaterials offers a pathway to create hybrid materials with synergistic properties. The incorporation of fluorescent dyes into or onto nanoparticles can enhance their stability, biocompatibility, and functionality for applications in bioimaging and sensing.

Future Directions and Research Gaps

Exploration of Novel Synthetic Routes and Functionalization Strategies

While established methods for synthesizing the benzofurazan (B1196253) core exist, there is a continuous need for more efficient, sustainable, and versatile synthetic routes. Future research should focus on developing novel methodologies that offer higher yields, use greener solvents, and allow for a broader range of substrate compatibility. The development of new synthetic approaches to functionalized tetrahydrobenzofurans, for instance, highlights the ongoing effort to create structurally diverse heterocyclic compounds with potential biological activities. lsu.edu

A significant research gap lies in the late-stage functionalization of the 5-Methoxybenzofurazan core. Developing regioselective C-H activation and cross-coupling reactions would enable the rapid generation of diverse analogues. These strategies would facilitate the synthesis of libraries of compounds for screening purposes, accelerating the discovery of new applications.

Key Research Objectives:

Development of one-pot synthesis protocols to improve efficiency.

Exploration of catalytic methods, including photoredox and electrochemical catalysis, for novel bond formations.

Design of strategies for selective functionalization at various positions of the benzofurazan ring.

Deeper Understanding of Reaction Mechanisms and Intermediates

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. Many current synthetic protocols lack detailed mechanistic studies, limiting their rational improvement. Future work should employ a combination of experimental techniques (e.g., kinetic studies, isotopic labeling, in-situ spectroscopy) and computational modeling to elucidate reaction pathways and identify transient intermediates.

For instance, the fluorescence on-off switching mechanism in some benzofurazan derivatives has been linked to fast intersystem crossing or photoreactions in the excited states. rsc.org Understanding these photophysical processes at a mechanistic level is vital for designing advanced fluorescent probes and materials. Research efforts could focus on identifying the specific electronic states, such as the triplet nπ* state, that govern these relaxation processes. rsc.org

Comprehensive Pharmacological Profiling and Target Identification

The benzofuran (B130515) and benzofurazan cores are present in numerous psychoactive and biologically active compounds. researchgate.netnih.gov While some derivatives have been investigated, a comprehensive pharmacological profile of this compound itself is largely absent from the literature. A systematic evaluation of its biological activities is a significant research gap. High-throughput screening against a wide array of biological targets, including enzymes, receptors, and ion channels, could uncover novel therapeutic potential.

For related benzofurans, studies have shown that they can act as monoamine transporter inhibitors, similar to MDMA, and interact with serotonin (B10506) receptors. researchgate.netnih.gov Future research should investigate whether this compound shares these properties or possesses a distinct pharmacological profile. Identifying its specific molecular targets is paramount for understanding its mechanism of action and for any future therapeutic development. The antitumor effects observed in other fluorescent benzofurazan derivatives further warrant investigation into the potential antiproliferative properties of this compound. mdpi.com

Potential Areas for Pharmacological Screening:

Neuropharmacology (e.g., receptors and transporters in the central nervous system).

Oncology (e.g., screening against various cancer cell lines).

Infectious diseases (e.g., antimicrobial and antiviral activity).